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Compound of Interest

Compound Name: 3,5-Difluoro-2-iodoanisole

Cat. No.: B12867928

Get Quote

¹³C NMR spectroscopy provides invaluable information about the number of non-equivalent

carbon atoms in a molecule and their electronic environments.[1] The chemical shift of a

carbon nucleus is highly sensitive to the nature of the atoms and functional groups attached to

it.[2][3] In proton-decoupled ¹³C NMR spectra, each unique carbon atom typically gives rise to a

single peak, making spectrum interpretation often more straightforward than for ¹H NMR.[1] For

substituted aromatic compounds like 3,5-Difluoro-2-iodoanisole, ¹³C NMR is essential for

confirming the substitution pattern on the benzene ring.

Molecular Structure and Carbon Numbering
To facilitate the discussion of the ¹³C NMR data, the structure of 3,5-Difluoro-2-iodoanisole
with the standard IUPAC numbering for the benzene ring is presented below.

Caption: Molecular structure of 3,5-Difluoro-2-iodoanisole with carbon numbering.

Predicted ¹³C NMR Chemical Shifts
The precise experimental ¹³C NMR data for 3,5-Difluoro-2-iodoanisole is not readily available

in public spectral databases. However, a reliable prediction of the chemical shifts can be made

by considering the known substituent effects of the methoxy, iodo, and fluoro groups on the

benzene ring. The analysis of related compounds such as anisole[4][5], 3-iodoanisole[6], and

3,5-difluoroanisole provides a strong foundation for these predictions.
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Substituent Effects on Aromatic ¹³C Chemical Shifts:

Methoxy Group (-OCH₃): The oxygen atom is strongly electron-donating through resonance

and electron-withdrawing through induction. This leads to a significant downfield shift for the

ipso-carbon (the carbon directly attached to the substituent) and an upfield shift for the ortho

and para carbons. The methoxy carbon itself typically appears in the 55-65 ppm range.[2][7]

Iodine (-I): Halogens exhibit a "heavy atom effect," where the chemical shift of the ipso-

carbon is shifted significantly upfield.[8] For iodine, this effect is very pronounced. The other

ring carbons are less affected, with minor downfield shifts observed for the ortho and para

positions.

Fluorine (-F): Fluorine is the most electronegative element and exerts a strong electron-

withdrawing inductive effect, which would be expected to cause a downfield shift. However, it

also has a strong electron-donating resonance effect. The ipso-carbon directly attached to

fluorine experiences a very large downfield shift due to the combination of these effects and

the element's high electronegativity.[9] Furthermore, ¹³C-⁹F coupling will lead to the splitting

of carbon signals.

Predicted Chemical Shift Data for 3,5-Difluoro-2-iodoanisole:

Carbon Atom
Predicted Chemical Shift
(ppm)

Multiplicity (due to C-F
coupling)

C1 ~158 d

C2 ~85 t

C3 ~160 d

C4 ~100 t

C5 ~160 d

C6 ~110 d

-OCH₃ ~57 s
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Note: These are estimated values. Actual experimental values may vary depending on the

solvent and other experimental conditions.

Interpretation and Rationale for Predicted Shifts
C1: Attached to the electron-donating methoxy group, this carbon is expected to be

significantly downfield. It will likely appear as a doublet due to coupling with the fluorine at

C5.

C2: The ipso-carbon attached to the iodine atom will experience a strong upfield shift due to

the heavy atom effect.[8] It is also flanked by two fluorine atoms, which will likely cause it to

appear as a triplet.

C3 and C5: These carbons are directly attached to fluorine atoms and are therefore

expected to be the most downfield-shifted aromatic carbons. They will appear as doublets

due to direct coupling with their attached fluorine atoms.

C4: This carbon is situated between two fluorine atoms and will likely appear as a triplet. Its

chemical shift will be influenced by the electron-withdrawing effects of the adjacent fluorines.

C6: This carbon is ortho to the methoxy group and will be influenced by its electron-donating

effect. It will likely appear as a doublet due to coupling with the fluorine at C5.

-OCH₃: The methoxy carbon is expected in its typical range of 55-65 ppm and should appear

as a singlet.[7]

Experimental Protocol for ¹³C NMR Acquisition
The following protocol outlines the steps for acquiring a high-quality ¹³C NMR spectrum of 3,5-
Difluoro-2-iodoanisole.

1. Sample Preparation:

Accurately weigh approximately 20-50 mg of 3,5-Difluoro-2-iodoanisole.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common

choice for many organic compounds.[10]
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Ensure the sample is fully dissolved. Gentle warming or sonication may be used if

necessary.

2. NMR Spectrometer Setup:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and

sensitivity.

Tune and match the ¹³C probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve good resolution.

3. Acquisition Parameters:

Experiment: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker

instruments).

Spectral Width: A typical spectral width for ¹³C NMR is around 200-250 ppm.

Transmitter Frequency Offset: Center the spectral window around 100 ppm.

Pulse Width: Use a 30° or 45° pulse angle to allow for a shorter relaxation delay.

Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient.

Acquisition Time (aq): Aim for an acquisition time of at least 1-2 seconds to ensure good

digital resolution.

Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans

will be required. Start with 1024 scans and increase as needed to achieve an adequate

signal-to-noise ratio. For fluorinated compounds, signals can be spread over multiple lines,

potentially requiring more scans.[9]

4. Data Processing:
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Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise

ratio.

Fourier transform the free induction decay (FID).

Phase the spectrum carefully.

Baseline correct the spectrum.

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Workflow for ¹³C NMR Analysis of 3,5-Difluoro-2-
iodoanisole
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Caption: Workflow for ¹³C NMR analysis of 3,5-Difluoro-2-iodoanisole.
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Conclusion
The ¹³C NMR spectrum of 3,5-Difluoro-2-iodoanisole is predicted to exhibit seven distinct

signals, with the aromatic carbons showing characteristic shifts and C-F coupling patterns

influenced by the methoxy, iodo, and fluoro substituents. The ipso-carbon attached to iodine is

expected to be significantly shielded, while the carbons bonded to fluorine will be strongly

deshielded. A systematic experimental approach, as outlined in this guide, will enable

researchers to obtain a high-quality spectrum for the definitive structural confirmation of this

compound.

References
Oregon State University. ¹³C NMR Chemical Shift. [Link]

University of Ottawa NMR Facility Blog. ¹³C NMR of Fluorinated Organics. [Link]

Journal of Chemical Education. ¹³C NMR Analysis of an Aqueous Electrophilic Aromatic

Substitution (Synthesis of β-Resorcylic Acid). [Link]

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

National Institutes of Health. New ¹⁹F NMR methodology reveals structures of molecules in

complex mixtures of fluorinated compounds. [Link]

¹³C NMR Chemical Shift Table. [Link]

ChemConnections. ¹³C NMR Spectroscopy. [Link]

Canadian Science Publishing. Carbon-13 Nuclear Magnetic Resonance Studies of ortho-

Substituted Anisoles and Diphenyl Ethers. [Link]

Compound Interest. A Guide to ¹³C NMR Chemical Shift Values. [Link]

ResearchGate. Influence of stereoelectronic interactions on the ¹³C NMR chemical shift in

iodine-containing molecules. [Link]

ResearchGate. ¹³C and ¹H NMR spectra for the reactant and products of labeled anisole

treated at 500 °C. [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b12867928/docs?utm_src=pdf-body#introduction-to-c-nmr-in-structural-elucidation
https://chem.libretexts.org/Courses/Oregon_State_University/OSU%3A_CH_334_Organic_Chemistry_I/OSU%3A_CH_334_Text/13_NMR_Chemical_Shift
https://u-of-o-nmr-facility.blogspot.com/2007/10/13c-nmr-of-fluorinated-organics.html
https://pubs.acs.org/doi/10.1021/acs.jchemed.2c01198
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry(McMurry)/13%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/13.08%3A_Interpreting_C-13_NMR_Spectra
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4643232/
https://www.chem.ucla.edu/~harding/IGOC/C/C13nmr.pdf
http://chemconnections.org/organic/chem227/Labs/13C-NMR/13C-NMR-problems-227.html
https://cdnsciencepub.com/doi/abs/10.1139/v75-107
https://www.compoundchem.com/2015/04/09/13c-nmr/
https://www.researchgate.net/publication/333799632_Influence_of_stereoelectronic_interactions_on_the_13C_NMR_chemical_shift_in_iodine-containing_molecules
https://www.researchgate.net/figure/13-C-and-1-H-NMR-spectra-for-the-reactant-and-products-of-labeled-anisole-treated-at-500_fig1_221927003
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12867928?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


PubChem. 3,5-Difluoroanisole. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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